Ethyl trans-4-ethoxycinnamate
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Overview
Description
Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ethyl p-hydroxycinnamate, ethyl p-aminocinnamate, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .
Comparison with Similar Compounds
Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:
Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.
Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.
The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Biological Activity
Ethyl trans-4-ethoxycinnamate (EEC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of EEC, focusing on its anti-inflammatory, antimicrobial, anti-cancer, and other therapeutic potentials, supported by data tables and case studies.
This compound is an ethyl ester derived from trans-4-ethoxycinnamic acid. Its structural formula can be represented as follows:
The compound has a molecular weight of approximately 194.23 g/mol.
1. Anti-inflammatory Activity
EEC exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Table 1: Anti-inflammatory Effects of EEC
2. Antimicrobial Activity
EEC demonstrates notable antimicrobial properties against various pathogens. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of EEC
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 333 µg/mL |
Escherichia coli | 111 µg/mL |
Candida albicans | 111 µg/mL |
Research indicates that EEC's antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
3. Anticancer Properties
EEC has shown potential in cancer treatment, particularly against breast cancer cell lines such as MCF-7. The compound induces apoptosis in cancer cells while sparing normal cells.
Table 3: Anticancer Activity of EEC
Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 25.0 | Induction of apoptosis via caspase activation |
HeLa | 30.5 | Inhibition of cell proliferation |
Studies suggest that EEC may act by modulating signaling pathways involved in cell survival and death .
4. Other Therapeutic Effects
EEC has also been investigated for its potential in treating conditions such as diabetes and hypertension. Its antioxidant properties contribute to these effects by reducing oxidative stress.
Table 4: Other Biological Activities of EEC
Activity | Observed Effect |
---|---|
Antioxidant | Scavenging free radicals |
Anti-diabetic | Reduced blood glucose levels |
Anti-hypertensive | Vasodilation effects |
Case Studies
- Case Study on Anti-Dengue Activity : A recent study highlighted the dual action effects of EEC against dengue virus (DENV-2). The compound significantly reduced viral load and protein synthesis in infected cells, suggesting its potential as a therapeutic agent against viral infections .
- Study on Cytotoxicity : In vitro studies demonstrated that EEC exhibited high cytotoxicity towards HeLa cells, indicating its potential use in cancer therapy .
Properties
CAS No. |
1504-69-4 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
XFRWZVXVZIQXFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
Key on ui other cas no. |
1504-69-4 75332-46-6 |
Origin of Product |
United States |
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